molecular formula C12H10N6OS2 B5650008 N~1~-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE

N~1~-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE

Cat. No.: B5650008
M. Wt: 318.4 g/mol
InChI Key: OYTGKITUVKKMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N¹-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenyl group at position 5 and linked via an acetamide bridge to a 1H-1,2,4-triazole-5-ylsulfanyl moiety. This dual heterocyclic architecture confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial and anticancer research. The thiadiazole and triazole rings are known for their metabolic stability and ability to engage in hydrogen bonding and π-π interactions, which are critical for target binding .

Properties

IUPAC Name

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS2/c19-9(6-20-11-13-7-14-17-11)15-12-18-16-10(21-12)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,17)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTGKITUVKKMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~1~-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a complex organic compound characterized by its unique structural features, including multiple heterocyclic rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research.

Structural Overview

The compound's structure can be broken down into two primary components:

  • Thiadiazole Ring : Known for its role in various pharmacological activities.
  • Triazole Ring : Often associated with antifungal and antibacterial properties.

The molecular formula for this compound is C12H12N6S2C_{12}H_{12}N_6S_2 with a molecular weight of 304.39 g/mol. Its IUPAC name is this compound.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in targeting cancer cells. For instance:

  • In Vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values were reported as low as 0.28 µg/mL for MCF-7 cells, indicating potent growth inhibition through mechanisms such as cell cycle arrest at the G2/M phase .
Cell LineIC50 (µg/mL)Mechanism of Action
MCF-70.28Cell cycle arrest at G2/M phase
HepG29.6Induction of apoptosis

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties:

  • Broad Spectrum : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. This activity is attributed to their ability to disrupt microbial cell membranes and inhibit key enzymatic pathways .

Neuroprotective Effects

Research indicates that certain thiadiazole derivatives possess neuroprotective properties:

  • Anticonvulsant Activity : In animal models, compounds related to the target compound have been tested for their anticonvulsant effects using the maximal electroshock (MES) and pentylenetetrazole-induced seizures models. Some derivatives showed enhanced efficacy compared to standard treatments like valproic acid .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Binding to specific receptors alters cellular signaling pathways.
  • DNA Interaction : The presence of heteroatoms allows for interactions with DNA and RNA synthesis processes.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives:

  • Study on Anticancer Properties : A study evaluated a series of thiadiazole compounds against breast cancer cell lines and found that modifications in the side chains significantly enhanced anticancer activity .

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of N~1~-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole derivatives with acetamide under controlled conditions. The characterization of the compound is often performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides insight into the molecular structure and purity.
  • Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.
  • Mass Spectrometry (MS) : Helps in determining the molecular weight and confirming the structure.

Anticancer Activity

Research has indicated that derivatives of thiadiazole compounds exhibit notable anticancer properties. For instance, studies have shown that certain derivatives demonstrate cytotoxic effects against various cancer cell lines such as SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Compounds containing thiadiazole and triazole moieties have been evaluated for their antimicrobial activities. Studies have demonstrated that these compounds possess significant antibacterial and antifungal properties against a range of pathogens. The incorporation of sulfur atoms in the structure enhances their effectiveness by disrupting microbial cell membranes .

Anti-inflammatory Effects

In addition to their antimicrobial and anticancer properties, some studies have highlighted the anti-inflammatory potential of thiadiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted on a series of N-(5-thiadiazole) derivatives revealed that specific substitutions on the phenyl ring significantly enhanced anticancer activity. For example, compounds with ortho-chloro or meta-methoxy substitutions exhibited superior activity compared to others tested against established cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various thiadiazole derivatives, it was found that those containing both thiadiazole and triazole rings displayed enhanced activity against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as templates for developing new antibiotics .

Summary Table of Biological Activities

Activity Target Effectiveness References
AnticancerSKNMC, HT-29, PC3Induction of apoptosis
AntimicrobialVarious pathogensSignificant antibacterial/fungal effects
Anti-inflammatoryInflammatory pathwaysInhibition of cytokines

Comparison with Similar Compounds

1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole

  • Compound: 2-Amino-5-(4-substituted phenyl)-1,3,4-oxadiazoles () Key Difference: Replacement of the sulfur atom in the thiadiazole ring with oxygen (oxadiazole). Impact: Oxadiazoles exhibit reduced electron-withdrawing effects compared to thiadiazoles, altering dipole moments and solubility. This may decrease membrane permeability but improve aqueous stability .

Thiadiazole-Thiophene Hybrids

  • Compound : N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
    • Key Difference : Thiophene substituent instead of phenyl on the triazole ring.
    • Impact : Thiophene’s aromaticity and smaller size may enhance π-stacking in hydrophobic enzyme pockets but reduce steric hindrance compared to phenyl .

Substituent Effects on Physicochemical Properties

Phenyl vs. Alkyl Substituents

  • Compound: N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetamide () Key Difference: Methyl group at position 5 of the thiadiazole instead of phenyl. Impact: The phenyl group increases molecular weight (MW: ~326 vs. ~157) and logP (estimated ~3.1 vs.

Sulfanyl vs. Sulfamoyl Linkers

  • Compound : N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide ()
    • Key Difference : Sulfamoyl (-SO₂NH-) bridge instead of sulfanyl (-S-).
    • Impact : Sulfamoyl groups improve hydrogen-bonding capacity and solubility but may reduce metabolic stability due to susceptibility to enzymatic cleavage .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Heterocyclic Core Substituent (Position) Molecular Weight logP (Est.) Key Feature
Target Compound 1,3,4-Thiadiazole + Triazole Phenyl (C5), Triazole-SH ~326 ~3.1 High lipophilicity
2-Amino-5-(4-substituted phenyl)-oxadiazole 1,3,4-Oxadiazole Phenyl (C5) ~220 ~2.0 Improved solubility
N-(5-Methyl-thiadiazol-2-yl)acetamide 1,3,4-Thiadiazole Methyl (C5) ~157 ~1.5 Simplified structure

Q & A

Q. What are the established synthetic routes for N¹-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide?

Methodological Answer: The synthesis typically involves sequential heterocyclic ring formation and sulfanyl-acetamide coupling. For example:

  • Step 1: Synthesize the 5-phenyl-1,3,4-thiadiazol-2-amine core via cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) .
  • Step 2: Introduce the 1H-1,2,4-triazol-5-ylsulfanyl moiety by reacting the thiadiazole intermediate with 5-mercapto-1,2,4-triazole under basic conditions (e.g., triethylamine in dioxane) .
  • Step 3: Purify via recrystallization (ethanol-DMF mixtures) and confirm purity using HPLC (>95%) .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation employs:

  • X-ray crystallography: Refinement using SHELX software to resolve bond lengths and angles, particularly for the thiadiazole-triazole junction .
  • NMR spectroscopy: ¹H/¹³C NMR (DMSO-d₆) identifies key signals: δ 2.15 ppm (acetamide CH₃), δ 7.3–8.1 ppm (phenyl protons), and δ 8.5 ppm (triazole protons) .
  • Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 386.479) and fragmentation patterns .

Q. What preliminary biological assays are recommended for this compound?

Methodological Answer: Initial screening includes:

  • Enzyme inhibition assays: Test against carbonic anhydrase isoforms (e.g., hCA II/IX) due to structural similarity to acetazolamide .
  • Antimicrobial testing: Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a control .
  • Cytotoxicity profiling: MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing electron-withdrawing substituents on the phenyl ring?

Methodological Answer: Optimization strategies involve:

  • Catalysis: Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to attach substituents (e.g., nitro, trifluoromethyl) with >80% yield .
  • Solvent effects: Replace dioxane with DMF to enhance solubility of hydrophobic intermediates .
  • Microwave-assisted synthesis: Reduce reaction time (30 minutes vs. 3 hours) while maintaining >75% yield .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer: Address discrepancies through:

  • Standardized protocols: Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay conditions (pH, incubation time) .
  • Metabolic stability testing: Use liver microsomes to assess compound degradation rates, which may explain variability in efficacy .
  • Dose-response validation: Repeat experiments with 8-point dilution series (0.1–100 µM) to refine IC₅₀ calculations .

Q. What computational approaches predict the compound’s target binding modes?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with hCA II (PDB: 3KS3), focusing on the sulfanyl-acetamide moiety’s hydrogen bonding with Thr199/Gln92 .
  • MD simulations (GROMACS): Simulate 100-ns trajectories to assess stability of the triazole-thiadiazole core in hydrophobic pockets .
  • QSAR modeling: Correlate substituent electronegativity (Hammett σ values) with inhibitory potency .

Q. What strategies mitigate solubility challenges during in vivo studies?

Methodological Answer:

  • Prodrug design: Synthesize phosphate esters of the acetamide group to enhance aqueous solubility .
  • Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
  • Co-solvent systems: Use 10% DMSO + 5% Tween-80 in saline for intraperitoneal administration .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic data on bond angles in the thiadiazole ring?

Methodological Answer:

  • Re-refinement: Reprocess raw diffraction data using SHELXL with updated scattering factors .
  • Temperature factors: Compare ADPs (B-factors) to identify disordered regions; apply TWINABS for twinned crystals .
  • Benchmarking: Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) .

Methodological Best Practices

Q. What analytical techniques validate synthetic intermediates?

Methodological Answer:

  • TLC monitoring: Use silica gel 60 F₂₅₄ plates (ethyl acetate/hexane, 3:7) to track reaction progress .
  • Elemental analysis: Confirm C/H/N/S ratios within ±0.3% of theoretical values .
  • IR spectroscopy: Identify characteristic bands (e.g., C=O stretch at 1680 cm⁻¹, N-H bend at 3300 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.